Product packaging for 9-Ethyl-6-hydrazinyl-9h-purine(Cat. No.:CAS No. 5427-21-4)

9-Ethyl-6-hydrazinyl-9h-purine

Cat. No.: B11909183
CAS No.: 5427-21-4
M. Wt: 178.20 g/mol
InChI Key: PLZNXQYAVUAQNV-UHFFFAOYSA-N
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Description

The Ubiquity and Biological Significance of the Purine (B94841) Nucleus in Pharmaceutical Sciences

The purine nucleus is a fundamental component of essential biomolecules, including the nucleic acid bases adenine (B156593) and guanine, which form the genetic blueprint of all living organisms. researchgate.netrsc.org Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide. mdpi.combenthamscience.com Furthermore, purines like adenosine act as neurotransmitters and neuromodulators in the central nervous system, influencing processes such as sleep. benthamscience.com

This inherent biological relevance makes the purine scaffold a highly attractive starting point for drug discovery. researchgate.net By creating synthetic analogues of naturally occurring purines, scientists can design molecules that interact with specific biological targets, such as enzymes and receptors, to elicit a therapeutic effect. researchgate.netnih.gov The structural similarity of these synthetic derivatives to endogenous purines allows them to be recognized and taken up by cells, where they can exert their intended pharmacological action. researchgate.net This has led to the development of purine-based drugs with a wide range of applications, including antiviral, anticancer, and anti-inflammatory therapies. thieme.deontosight.ainih.gov

Historical Context of Hydrazinyl Purine Derivatives as Bioactive Scaffolds

The introduction of a hydrazinyl group (-NHNH2) to the purine core represents a key chemical modification that has been explored for its potential to create new bioactive compounds. Historically, research into hydrazinyl purine derivatives has been driven by the quest for novel therapeutic agents, particularly in the realm of cancer and infectious diseases.

Studies have investigated the synthesis and biological evaluation of various hydrazinyl purine derivatives. For instance, research has been conducted on the synthesis of 1-(9-(4-fluorophenyl)-9H-purin-6-yl)hydrazine and its subsequent reactions to create new purine derivatives with potential biological activity. ekb.eg Other work has focused on creating novel 1-deoxy-1-[6-[((hetero)arylcarbonyl)hydrazino]-9H-purin-9-yl]-N-ethyl-beta-D-ribofuranuronamide derivatives as potent and selective agonists for the A2B adenosine receptor. nih.govacs.org

The rationale behind incorporating a hydrazinyl moiety often lies in its ability to act as a versatile chemical handle for further molecular elaboration or to participate in crucial binding interactions with biological targets. The synthesis of various substituted purines from 6-hydrazinopurine (B103314) derivatives has been a subject of study, highlighting the chemical reactivity and potential of this scaffold. ekb.eg While a comprehensive historical account of every hydrazinyl purine is beyond the scope of this article, it is evident that this class of compounds has been a recurring theme in medicinal chemistry research.

Current Research Landscape and Academic Importance of 9-Ethyl-6-hydrazinyl-9H-Purine

In the contemporary research environment, "this compound" is recognized as a specific chemical entity available for research purposes. bldpharm.comtradingchem.com Its academic importance stems from its potential as a building block in the synthesis of more complex molecules. The presence of the reactive hydrazinyl group at the 6-position of the purine ring, combined with the ethyl group at the 9-position, offers a unique chemical scaffold for further modification.

While specific, in-depth research articles focusing exclusively on the biological activities of "this compound" are not abundant in the public domain, its inclusion in chemical supplier databases indicates its availability to the research community. bldpharm.comchemeo.com This availability is crucial for academic and industrial laboratories that are actively engaged in the discovery and development of new drugs. Researchers can acquire this compound to use as a starting material in multi-step synthetic pathways aimed at creating novel purine derivatives with desired pharmacological properties.

The broader context of research on related compounds underscores the potential areas of interest for "this compound." For example, studies on other 6-substituted purine derivatives have revealed a wide spectrum of biological activities, including antifungal and anticancer properties. scielo.org.mxacs.org Furthermore, the investigation of compounds like (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine highlights the ongoing exploration of purine-hydrazine hybrids in medicinal chemistry. ontosight.ai

The table below provides a summary of key information regarding "this compound" and related compounds.

Compound NameCAS NumberMolecular FormulaKey Research Area
This compound5427-21-4C7H10N6Chemical Synthesis
1-(9-(4-fluorophenyl)-9H-purin-6-yl)hydrazineNot AvailableC11H9FN6Synthesis of Purine Derivatives
1-deoxy-1-[6-[((hetero)arylcarbonyl)hydrazino]-9H-purin-9-yl]-N-ethyl-beta-D-ribofuranuronamideNot AvailableVariesA2B Adenosine Receptor Agonists
(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine537667-43-9C14H14N6Medicinal Chemistry
9-Ethyl-6-mercaptopurineNot AvailableC7H8N4SPurine Metabolism
9-Ethyl-9H-purine-2,6-diamine16417-68-8C7H10N6Pharmaceutical Research

This interactive data table allows for a quick overview of the chemical identity and primary research focus for these purine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N6 B11909183 9-Ethyl-6-hydrazinyl-9h-purine CAS No. 5427-21-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5427-21-4

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

(9-ethylpurin-6-yl)hydrazine

InChI

InChI=1S/C7H10N6/c1-2-13-4-11-5-6(12-8)9-3-10-7(5)13/h3-4H,2,8H2,1H3,(H,9,10,12)

InChI Key

PLZNXQYAVUAQNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of the 9 Ethyl 6 Hydrazinyl 9h Purine Core

Strategic Approaches to Purine (B94841) Core Functionalization at the N9- and C6-Positions

The functionalization of the purine ring, particularly at the N9 and C6 positions, is a well-established field in heterocyclic chemistry. The specific introduction of an ethyl group at the N9 position and a hydrazinyl group at the C6 position requires a regioselective approach to overcome challenges such as the formation of isomeric byproducts.

Direct alkylation of the purine ring, typically starting from a precursor like 6-chloropurine (B14466), is a common method for introducing substituents at the nitrogen atoms. However, this reaction often yields a mixture of N9 and N7 isomers, with the N9 isomer being the thermodynamically more stable and generally desired product. nih.govacs.org The ratio of these isomers is influenced by factors such as the alkylating agent, the base, the solvent, and the reaction temperature. acs.orgub.edu

To achieve regioselective N9-alkylation, various strategies have been developed. One approach involves using specific base and solvent systems. For instance, the use of (Bu)4NOH as a base has been shown to improve yields and regioselectivity for N9-alkylation compared to bases like KOH or DBU, partly due to its better solubility in organic solvents. ub.edu Another effective technique is the use of microwave irradiation, which can enhance reaction rates, improve yields, and increase regioselectivity in favor of the N9 isomer. ub.edu For the synthesis of 9-ethyl-6-chloropurine, treating 6-chloropurine with ethyl iodide in the presence of a suitable base like sodium hydride in DMF can lead to the desired N9-ethylated product. nih.gov The presence of bulky substituents at the C6 position can also sterically hinder the N7 position, thereby favoring alkylation at N9. ub.edu

MethodAlkylating AgentBaseSolventKey FeatureOutcomeReference(s)
Direct AlkylationEthyl IodideNaHDMFStandard conditionsExclusive N9-alkylation reported for some substrates nih.gov
Microwave-AssistedEthyl Bromide(Bu)4NOHAcetonitrile (B52724)Improved yield and regioselectivityHigh yield of N9-alkylated product ub.edu
Silylation Methodtert-Alkyl HalideSnCl4AcetonitrileLewis acid catalysisPredominantly N9-isomer formation nih.govacs.org

The C6 position of the purine ring is susceptible to nucleophilic aromatic substitution, especially when it bears a good leaving group, such as a chlorine atom. The chlorine atom in 6-chloropurine and its N9-substituted derivatives serves as a versatile handle for introducing a wide range of nucleophiles. rsc.orgresearchgate.net

The introduction of the hydrazinyl moiety is typically achieved by reacting an N9-substituted 6-chloropurine, such as 9-ethyl-6-chloropurine, with hydrazine (B178648) hydrate (B1144303). jchps.com This reaction is a direct nucleophilic substitution where the hydrazine displaces the chloride ion. The reaction is commonly carried out in a protic solvent like ethanol (B145695), often under reflux conditions to ensure completion. A base, such as triethylamine, may be added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. jchps.com This method is efficient and provides the target 6-hydrazinylpurine derivatives in good yields. jchps.com

Synthesis of Key Precursors for 9-Ethyl-6-Hydrazinyl-9H-Purine

The synthesis of this compound is a multi-step process that relies on the availability of key precursors, primarily 6-chloropurine and its N9-ethylated derivative.

A common starting material for purine synthesis is hypoxanthine. Hypoxanthine can be converted to 6-chloropurine by treatment with a chlorinating agent, most commonly phosphoryl chloride (POCl3). google.com This reaction is often performed in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst. google.comgoogle.com The reaction mixture is typically heated to drive the chlorination to completion. google.com

Once 6-chloropurine is obtained, the next step is the regioselective ethylation at the N9 position to yield 9-ethyl-6-chloropurine, as described in section 2.1.1. This intermediate is the direct precursor for the final compound.

Chlorination: Hypoxanthine is reacted with POCl3 to produce 6-chloropurine.

N9-Ethylation: 6-chloropurine is reacted with an ethylating agent (e.g., ethyl iodide) to form 9-ethyl-6-chloropurine.

Hydrazinolysis: 9-ethyl-6-chloropurine is treated with hydrazine hydrate to yield the final product, this compound.

This stepwise approach ensures the controlled introduction of the desired functional groups at the specific positions of the purine core.

Advanced Derivatization of the Hydrazinyl Moiety: Scope and Utility

The hydrazinyl group at the C6 position of the purine ring is a reactive functional group that serves as a versatile anchor for further chemical modifications. This allows for the synthesis of a diverse library of purine derivatives through various chemical transformations.

One of the most common derivatizations of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. jchps.comnih.gov The reaction of this compound with a variety of substituted aromatic or heteroaromatic aldehydes leads to the formation of the corresponding 6-((2-benzylidene)hydrazinyl)purine analogues. jchps.com

This condensation reaction is typically carried out in a solvent such as ethanol and may be catalyzed by a small amount of acid. The reaction proceeds readily, often with gentle heating, to give the hydrazone products in high yields. jchps.com The formation of the hydrazone linkage introduces a new point of diversity into the molecule, allowing for the exploration of different substituents on the aldehyde component. nih.gov This strategy has been widely used to synthesize purine-hydrazone scaffolds for various research purposes. nih.gov

Starting MaterialReagentProduct TypeReference(s)
6-Hydrazinylpurine derivativeSubstituted Benzaldehyde (B42025)6-Benzylidene hydrazinyl purine jchps.com
6-Hydrazinylpurine derivativeAromatic Ketone6-(2-Alkylidene)hydrazinyl purine nih.gov

Beyond hydrazone formation, the hydrazinyl moiety is a precursor for a variety of other chemical linkages and heterocyclic systems. The presence of two nucleophilic nitrogen atoms allows for reactions with a range of electrophiles. For example, acylation with acid chlorides or anhydrides can produce acylhydrazide derivatives.

Furthermore, the hydrazinyl group can participate in cyclization reactions to form fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole-containing purine derivatives. The versatility of the hydrazinyl group makes it a valuable synthon in the construction of more complex, multi-cyclic purine-based structures. The development of novel 2,6,9-trisubstituted purine derivatives highlights the ongoing effort to explore new substituents and linkages to expand the chemical space of purine analogues. nih.govnih.gov

Preclinical Mechanistic Investigations of 9 Ethyl 6 Hydrazinyl 9h Purine and Its Bioactive Analogues

Cellular and Molecular Target Identification

Enzymatic Targets: Kinases (e.g., CDK9) and Ribonucleotide Reductase

The purine (B94841) scaffold is a well-established core structure for the development of kinase inhibitors due to its resemblance to the adenosine (B11128) triphosphate (ATP) molecule, the phosphate (B84403) donor for kinase-catalyzed reactions. imtm.cz The dysregulation of kinases, particularly cyclin-dependent kinases (CDKs), is a hallmark of many cancers, making them attractive targets for therapeutic intervention. imtm.cznih.gov

One such kinase of interest is Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription, and its inhibition has been shown to be a promising strategy in cancer therapy. nih.govcolab.ws Research has focused on designing 9H-purine derivatives as potent CDK9 inhibitors. colab.ws For instance, some 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of CDKs. imtm.cz The substitution pattern at the C-2, C-6, and N-9 positions of the purine ring is crucial for achieving enhanced binding affinity and selectivity towards specific kinases. imtm.cz

In addition to kinases, ribonucleotide reductase (RNR) is another critical enzyme in cellular proliferation. RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov This makes RNR a prime target for anticancer drugs. nih.gov Several purine nucleoside analogues have been investigated as RNR inhibitors. For example, N6-Hydrazino-9-β-D-ribofuranosyl-purine has demonstrated antiproliferative activity, which is partly attributed to its inhibition of ribonucleotide reductase. researchgate.net The mechanism of action for many of these inhibitors involves mimicking the natural substrates of RNR. nih.gov

Table 1: Investigated Enzymatic Targets of Purine Analogs

Target Enzyme Compound Class Key Findings
Cyclin-Dependent Kinase 9 (CDK9) 9H-Purine Derivatives Inhibition of CDK9 is a viable anti-cancer strategy. nih.govcolab.ws
2,6,9-Trisubstituted Purines Substitution patterns influence binding affinity and selectivity. imtm.cz
Ribonucleotide Reductase (RNR) Purine Nucleoside Analogs Inhibition of RNR disrupts DNA synthesis, leading to antiproliferative effects. nih.govresearchgate.net
N6-Hydrazino-9-β-D-ribofuranosyl-purine Demonstrates antiproliferative activity partially through RNR inhibition. researchgate.net

Receptor Interactions: Adenosine Receptors (e.g., hA2B)

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are modulated by the endogenous purine nucleoside, adenosine. nih.gov These receptors, categorized as A1, A2A, A2B, and A3, are involved in a multitude of physiological processes and are considered significant therapeutic targets. d-nb.infodiva-portal.org The A2B adenosine receptor (hA2B) has been a particular focus of research.

Studies have identified purine derivatives that act as antagonists at adenosine receptors. For example, CGS 15943 is a potent non-xanthine adenosine receptor antagonist with high affinity for A1, A2A, A2B, and A3 receptors. rndsystems.com Furthermore, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives have demonstrated potent antagonism at various adenosine receptor subtypes, including A1, A3, and dual A1/A2A, A1/A2B, or A1/A3 receptors. diva-portal.org The substitution on the purine core, particularly at the 9-position, has been shown to influence both the potency and selectivity of these compounds. diva-portal.org

Conversely, some purine analogues have been developed as agonists for adenosine receptors. For instance, 1-deoxy-1-{6-[N′-(furan-2-carbonyl)-hydrazino]-9H-purin-9-yl}-N-ethyl-β-D-ribofuranuronamide and its 2-chloro analogue have been identified as potent and selective full agonists for the hA2B receptor. d-nb.info

Table 2: Interaction of Purine Derivatives with Adenosine Receptors

Compound/Analog Class Receptor Subtype(s) Activity Reference
CGS 15943 A1, A2A, A2B, A3 Antagonist rndsystems.com
2-Aryl-9-H/methyl-6-morpholinopurines A1, A3, A1/A2A, A1/A2B, A1/A3 Antagonist diva-portal.org
1-deoxy-1-{6-[N′-(furan-2-carbonyl)-hydrazino]-9H-purin-9-yl}-N-ethyl-β-D-ribofuranuronamide hA2B Agonist d-nb.info
2-chloro analogue of the above hA2B Agonist d-nb.info

Interference with Nucleotide Metabolism Pathways

Purine analogues can exert their biological effects by interfering with the complex pathways of nucleotide metabolism. ontosight.ai Given that purines are fundamental components of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP, disruption of their metabolism can have profound effects on cell function and survival. ontosight.ai

One key mechanism of interference is the inhibition of enzymes involved in nucleotide synthesis. ontosight.ai As discussed previously, ribonucleotide reductase is a critical target. nih.govresearchgate.net By inhibiting this enzyme, purine analogues can deplete the cellular pool of deoxyribonucleotides, thereby halting DNA replication and cell proliferation. nih.gov

Furthermore, some purine analogues can be metabolized within the cell and incorporated into nucleic acids, leading to chain termination or dysfunctional DNA and RNA. nih.gov For example, acyclic nucleoside phosphonates like diethyl (6-amino-9H-purin-9-yl) methylphosphonate (B1257008) (DaMP) have been shown to disrupt DNA synthesis. nih.gov The metabolism of these analogues, including their phosphorylation state, is a critical determinant of their activity. nih.gov Studies have shown that the diphosphate (B83284) derivatives of some purine nucleotide analogues are incorporated into DNA by cellular DNA polymerases, leading to the inhibition of DNA synthesis. nih.gov

Cellular Response Modulations

Regulation of Cell Proliferation and Viability in Preclinical Models

The ability of 9-Ethyl-6-hydrazinyl-9H-purine and its analogues to modulate cell proliferation and viability is a central aspect of their preclinical investigation. Numerous studies have demonstrated the antiproliferative effects of various purine derivatives in different cancer cell lines.

For instance, isatin-purine hybrids have been shown to inhibit cell proliferation in cancer cells. researchgate.net Similarly, N6-Hydrazino-9-β-D-ribofuranosyl-purine displayed significant antiproliferative activity against a panel of human leukemia and carcinoma cell lines. researchgate.net The cytotoxic activity of these compounds is often evaluated using assays that measure cell viability.

The antiproliferative activity of these compounds is often linked to the induction of apoptosis, or programmed cell death. For example, diethyl (6-amino-9H-purin-9-yl) methylphosphonate (DaMP) was found to significantly inhibit cell proliferation by inducing apoptosis in human hepatocarcinoma BEL-7402 cells. nih.gov This induction of apoptosis is a key mechanism through which these compounds can eliminate cancer cells.

Table 3: Antiproliferative Activity of Bioactive Purine Analogues

Compound/Analog Class Cell Line(s) Effect Reference
Isatin-Purine Hybrids Cancer cell lines Inhibition of cell proliferation researchgate.net
N6-Hydrazino-9-β-D-ribofuranosyl-purine Human leukemia and carcinoma cell lines Antiproliferative activity researchgate.net
Diethyl (6-amino-9H-purin-9-yl) methylphosphonate (DaMP) Human hepatocarcinoma BEL-7402 Inhibition of cell proliferation, induction of apoptosis nih.gov
2,6,9-Trisubstituted Purine Derivatives HL-60 Induction of apoptosis imtm.cz

Modulation of Cell Cycle Dynamics

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer. nih.gov Purine analogues have been shown to modulate cell cycle dynamics, often leading to cell cycle arrest at specific phases.

For example, a 2,6,9-trisubstituted purine derivative was found to cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz The S-phase is when DNA replication occurs, and arresting the cell cycle at this point prevents the cell from dividing. Similarly, diethyl (6-amino-9H-purin-9-yl) methylphosphonate (DaMP) caused a marked retardation of S-phase progression in BEL-7402 cells, leading to a significant disruption of the normal cell cycle. nih.gov

The inhibition of CDKs, as discussed earlier, is a direct mechanism by which purine analogues can modulate the cell cycle. nih.gov CDKs are essential for the progression through different phases of the cell cycle, and their inhibition can lead to cell cycle arrest. nih.gov For instance, inhibitors of CDK9 can block cell cycle progression.

Induction of Programmed Cell Death (Apoptosis)

The antitumor potential of purine derivatives is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research into this compound and its analogues has revealed complex mechanisms involving the activation of specific cellular pathways that lead to controlled cell dismantling. This process is critical for eliminating malignant cells without inducing an inflammatory response. Studies on various substituted purines demonstrate that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often characterized by DNA fragmentation, phosphatidylserine (B164497) externalization, and a decrease in mitochondrial membrane potential. nih.gov For instance, investigations into isatin-purine hybrids, which can be synthesized using a 6-hydrazinyl-9H-purine linker, have confirmed their apoptosis-inducing effects. researchgate.net Similarly, the alkylated purine, 6-dimethylaminopurine (B21663) (6-DMAP), has been shown to induce apoptosis in a dose- and time-dependent manner in human lymphoma U937 cells. nih.gov

A central mechanism in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. abclonal.com Research on bioactive purine analogues demonstrates their significant role in initiating this enzymatic cascade. Studies on isatin-purine hybrids, for example, involved the determination of protein levels of key caspases, such as Caspase 3 and Caspase 9, to confirm their role in the apoptotic pathway. researchgate.net

Further evidence comes from studies on diethyl (6-amino-9H-purin-9-yl) methylphosphonate (DaMP), a novel acyclic nucleoside phosphonate. Exposure of human hepatocarcinoma BEL-7402 cells to DaMP led to a significant increase in the activities of both caspase-3 and caspase-9, confirming the activation of the caspase cascade. nih.gov Similarly, the purine derivative 6-dimethylaminopurine (6-DMAP) was found to activate caspase-3 in human lymphoma cells. nih.gov The activation of these initiator and executioner caspases is a critical step, leading to the cleavage of cellular substrates and the eventual dismantling of the cell. abclonal.complos.org

Compound/AnalogueCell LineKey Caspases ActivatedReference
Isatin-Purine HybridsNot SpecifiedCaspase 3, Caspase 9 researchgate.net
Diethyl (6-amino-9H-purin-9-yl) methylphosphonate (DaMP)BEL-7402 (Human Hepatocarcinoma)Caspase-3, Caspase-9 nih.gov
6-Dimethylaminopurine (6-DMAP)U937 (Human Lymphoma)Caspase-3 nih.gov
(E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD)K562 (Leukemia)Caspase 3 researchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for many anticancer agents. This pathway is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. nih.govresearchgate.net Investigations into purine analogues have confirmed the involvement of this pathway.

For example, treatment of human lymphoma cells with 6-DMAP resulted in a lowered mitochondrial membrane potential, reduced expression of the anti-apoptotic protein Bcl-XL, increased expression of the pro-apoptotic protein Bax, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This release is a key event, as cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9. plos.org Studies on (E)-6-amino-9-(styrylsulfonyl)-9H-purine also showed increased expression of cytochrome c, indicating the involvement of the intrinsic mitochondrial pathway in the induction of apoptosis in leukemia cells. researchgate.net

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as secondary messengers in cell signaling, including the induction of apoptosis. An imbalance in ROS levels can lead to oxidative stress, damaging cellular components and triggering cell death pathways. nih.govnih.gov

The anticancer activity of some purine analogues is directly linked to their ability to generate ROS. The compound DaMP was shown to induce apoptosis and cell cycle arrest by producing reactive oxygen species. nih.gov Significantly, the apoptotic effects of DaMP could be inhibited by the presence of antioxidants, confirming the crucial role of ROS in its mechanism of action. nih.gov The induction of oxidative stress is recognized as a common trigger in various disease states, and the functionalization of the purine scaffold can lead to derivatives that modulate ROS levels. nih.gov Research on other purine derivatives, such as (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine, also points to the accumulation of ROS in treated cancer cells as part of their apoptotic mechanism. researchgate.net

Exploration of Broader Biological Activities (e.g., Antiviral, Antimicrobial, Anti-inflammatory Potential)

Beyond their anticancer properties, purine derivatives, including those structurally related to this compound, have been investigated for a wide range of other biological activities. ontosight.airsc.org The versatile purine scaffold allows for modifications that can lead to compounds with potential therapeutic applications as antiviral, antimicrobial, and anti-inflammatory agents. ontosight.airsc.orgresearchgate.net

Antiviral Activity: The purine core is a fundamental structure in nucleic acids, making its analogues prime candidates for antiviral drug development. ontosight.ai Numerous purine derivatives have demonstrated potent antiviral effects. researchgate.net A patent for N-phosphonylmethoxyalkyl derivatives of purine bases listed a 6-Hydrazino-purin-9-yl compound with notable antiviral activity against various Herpes simplex virus (HSV-1, HSV-2) strains and Vaccinia virus (VV). google.com Other examples include the pro-drug desciclovir, a 2-amino-9-(hydroxyethoxymethyl)-9H-purine, used in the treatment of herpes zoster. nih.gov Research continues to explore purine-based compounds as broad-spectrum antivirals targeting viruses such as flaviviruses and influenza. nih.gov

VirusMIC₅₀ (µg·ml⁻¹) for a 6-Hydrazino-purin-9-yl derivativeReference
HSV-1 (KOS)150 google.com
HSV-1 (F)70 google.com
HSV-1 (McIntyre)70 google.com
HSV-2 (G)70 google.com
HSV-2 (Lyons)70 google.com
Vaccinia Virus (VV)20 google.com

Antimicrobial Activity: The hydrazone moiety, formed from the hydrazinyl group, is known to be present in compounds with a broad range of pharmaceutical activities, including antimicrobial effects. researchgate.net Analogues of this compound have shown promise in this area. For example, a structurally related compound, (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, demonstrated notable in vitro efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 8–16 µg/mL against Staphylococcus aureus. vulcanchem.com It also showed moderate activity against the Gram-negative bacterium Escherichia coli (MIC = 32 µg/mL). vulcanchem.com Other synthesized purine derivatives have also shown inhibitory effects against bacteria such as Xanthomonas oryzae. mdpi.com

Bacterial StrainMIC (µg/mL) for an Analogous Purine CompoundReference
Staphylococcus aureus8–16 vulcanchem.com
Escherichia coli32 vulcanchem.com
Pseudomonas aeruginosa>64 vulcanchem.com

Anti-inflammatory Potential: Purine derivatives have also been identified as a novel class of anti-inflammatory drugs. nih.gov The biological activity of these compounds can stem from their ability to modulate purinergic receptors or inhibit enzymes like phosphodiesterases and cyclooxygenase. vulcanchem.comnih.gov Research on a class of fused tricyclic purine systems revealed potent anti-inflammatory activity in several models, including adjuvant-induced arthritis. nih.gov The versatility of the purine structure allows for the design of compounds that can potentially serve as anti-inflammatory agents, a field where hydrazone derivatives have also shown activity. ontosight.airesearchgate.net

Structure Activity Relationship Sar Profiling and Computational Chemistry of 9 Ethyl 6 Hydrazinyl 9h Purine Derivatives

Systematic Evaluation of Substituent Effects on Biological Efficacy

The biological profile of purine (B94841) derivatives can be finely tuned by strategic modifications at various positions of the core structure. The N9 and C6 positions have been identified as particularly important for modulating the activity of these compounds.

Contribution of the C6-Hydrazinyl Moiety to Bioactivity

The C6-hydrazinyl moiety is a critical functional group that imparts significant biological activity to the 9-Ethyl-6-hydrazinyl-9H-purine scaffold. The hydrazinyl group (-NHNH2) is a versatile chemical handle that can participate in various non-covalent interactions, such as hydrogen bonding, which are essential for ligand-receptor binding. More importantly, it serves as a reactive intermediate for the synthesis of a wide array of derivatives, particularly hydrazones. researchgate.netnih.gov

The hydrazinyl group itself can be a key pharmacophoric feature. In the design of A2B adenosine (B11128) receptor agonists, the introduction of a ((hetero)arylcarbonyl)hydrazino function at the C6 position of the purine nucleus was a key strategy in developing potent and selective compounds. nih.gov This demonstrates that the C6-hydrazinyl group can act as a linker to introduce larger, more complex substituents that can enhance binding affinity and selectivity for a specific biological target. The ability of the hydrazinyl group to form strong hydrogen bonds with amino acid residues in a protein's active site is a likely contributor to the bioactivity of these compounds. nih.gov

Structure-Activity Relationships of Hydrazone and Other C6-Modifications

The condensation of the C6-hydrazinyl moiety with various aldehydes and ketones yields hydrazone derivatives, which have been extensively studied for their diverse biological activities, including anticancer and antiplatelet effects. researchgate.netnih.govnih.gov The structure-activity relationship (SAR) of these hydrazones reveals the importance of the substituent introduced via the carbonyl compound.

In a study of hydrazone derivatives of 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine synthesized with various benzaldehydes, the nature of the substituent on the phenyl ring of the benzaldehyde (B42025) was found to significantly influence their anti-proliferative activity against human cancer cell lines. researchgate.net This suggests that the electronic and steric properties of the aryl group in the hydrazone moiety are key determinants of biological efficacy.

Similarly, research on N6-hydrazone purine derivatives has shown that these compounds can act as multi-target anticancer agents. nih.gov The SAR of these derivatives indicated that specific substitutions on the hydrazone part of the molecule led to potent inhibition of key kinases involved in cancer progression, such as VEGFR-2, PI3Kα, and EGFR. nih.gov

Table 1: Examples of C6-Modified Purine Derivatives and their Activities

Compound TypeC6-ModificationObserved Biological ActivityReference
Hydrazone DerivativeReaction with various benzaldehydesAnti-proliferative activity against cancer cell lines researchgate.net
N6-Hydrazone PurineSpecific hydrazone substitutionsMulti-target kinase inhibition (VEGFR-2, PI3Kα, EGFR) nih.gov
((Hetero)arylcarbonyl)hydrazino DerivativeAcylation of the hydrazinyl groupPotent and selective A2B adenosine receptor agonism nih.gov
6-Selanyl-2-triazolylpurineReplacement with a selanyl (B1231334) groupPotential for various biological activities acs.org

In Silico Methodologies for Predictive Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more effective and selective drug candidates. For this compound derivatives, in silico methods are employed to understand their mechanism of action at a molecular level and to predict the biological activity of novel, yet-to-be-synthesized compounds.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to elucidate the binding mode of purine derivatives and to rationalize their observed biological activities.

For N6-hydrazone purine derivatives, molecular docking studies were performed on several kinases associated with anticancer and antiplatelet activities. nih.gov The results of these simulations provided insights into the potential binding poses of the compounds within the ATP-binding site of kinases like VEGFR-2, PI3Kα, and EGFR. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein, which are crucial for binding affinity.

Similarly, in the study of novel melatonin (B1676174) derivatives, which share some structural similarities with purine derivatives in terms of heterocyclic scaffolds, molecular docking was used to predict their binding affinity to target proteins. ekb.eg These computational predictions often correlate well with experimental results and can help in prioritizing compounds for synthesis and biological evaluation.

Pharmacophore Modeling for Receptor Binding

Pharmacophore modeling is another powerful in silico technique used in drug design. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions) that are necessary for a molecule to bind to a specific receptor and elicit a biological response. nih.govpreprints.orgresearchgate.net

Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules to identify common chemical features (ligand-based). nih.gov For purine derivatives, pharmacophore models can be developed to identify the key structural features required for their interaction with various targets. heteroletters.org For example, a pharmacophore model for ATP-competitive inhibitors was used to design a series of N6-hydrazone purine derivatives with potential anticancer activity. nih.gov

These models can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach significantly accelerates the discovery of new lead compounds. The development of pharmacophore models for various kinase inhibitors, including those targeting Janus kinases (JAKs), has demonstrated the utility of this method in identifying novel and selective inhibitors. nih.govpreprints.orgresearchgate.net

Table 2: In Silico Methodologies in Purine Derivative Research

MethodologyApplicationKey Findings/PredictionsReference
Molecular DockingPredicting binding modes of N6-hydrazone purine derivatives in kinase active sites.Identified potential interactions with VEGFR-2, PI3Kα, and EGFR, explaining their inhibitory activity. nih.gov
Pharmacophore ModelingDesigning N6-hydrazone purine derivatives as ATP-competitive inhibitors.Guided the synthesis of compounds with potent anticancer and antiplatelet aggregation activity. nih.gov
Pharmacophore ModelingDevelopment of models for Janus kinase (JAK) inhibitors.Identified key chemical features for binding to JAKs, aiding in the discovery of new inhibitors. nih.govpreprints.orgresearchgate.net
Molecular DockingEvaluation of melatonin derivatives.Predicted binding affinities to target proteins, correlating with experimental data. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR models can be instrumental in predicting the biological efficacy of novel analogues and guiding the synthesis of more potent and selective molecules. These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the compounds, followed by the development of a statistical model that links these descriptors to the observed biological activity.

Research on purine derivatives has demonstrated the utility of 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), in elucidating the structural requirements for biological activity. For instance, a study on 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors developed a statistically significant QSAR model. researchgate.net This model was then used to understand the structural features crucial for EGFR inhibition and to predict the activity of new compounds within the same chemical family. researchgate.net

The development of a robust QSAR model for this compound derivatives would involve the generation of a dataset of analogues with varying substituents and their corresponding measured biological activities. Key molecular descriptors that would likely be considered in such a study are presented in the table below.

Descriptor CategorySpecific DescriptorsPotential Impact on Activity
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energiesInfluences electrostatic interactions with the target protein and reactivity.
Steric Molecular volume, Surface area, Molar refractivityDetermines the fit of the molecule within the binding pocket of the target.
Hydrophobic LogP (octanol/water partition coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesEncodes information about the size, shape, and branching of the molecule.
Hydrogen Bonding Number of hydrogen bond donors and acceptorsCrucial for specific interactions with amino acid residues in the active site.

By analyzing the coefficients of the descriptors in the resulting QSAR equation, researchers can infer the positive or negative contribution of each property to the biological activity. For example, a positive coefficient for a steric descriptor in a particular region of the molecule would suggest that bulkier substituents are favored for enhanced activity. Conversely, a negative coefficient would indicate that smaller groups are preferred. This information is invaluable for the rational design of new derivatives with improved therapeutic potential. Studies on other purine series have successfully used such models to guide the synthesis of compounds with enhanced antiplatelet aggregation activity and Bcr-Abl inhibitory effects. researchgate.netnih.gov

Theoretical Predictions of Chemical Interactions with Biomolecules

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules, such as this compound, and their biological targets at an atomic level. Molecular docking is a primary technique used for this purpose, where the ligand is placed into the binding site of a receptor in various orientations and conformations to identify the most stable binding mode. This approach can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

For purine derivatives, theoretical studies have been employed to predict their interactions with various biomolecules, including enzymes and receptors. For instance, theoretical models have been used to predict the interaction of purine analogues with human ecto-5'-nucleotidase (CD73), a target in cancer therapy. heteroletters.org These studies analyze physicochemical parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and hydrogen bond donors/acceptors (HBD/HBA) to understand the binding mechanism. heteroletters.org

A hypothetical docking study of this compound with a relevant kinase, for example, would likely reveal specific interactions. The purine core is expected to form hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The ethyl group at the N9 position would likely occupy a hydrophobic pocket, while the hydrazinyl group at the C6 position could form additional hydrogen bonds or interact with solvent molecules.

The following table summarizes the types of interactions that could be predicted for this compound with a hypothetical protein target based on computational studies of similar purine derivatives.

Interaction TypePotential Interacting Residues (Examples)Significance for Binding
Hydrogen Bonding Asp, Glu, Asn, Gln, Ser, Thr, Main-chain C=O and N-HProvides specificity and contributes significantly to binding affinity. The hydrazinyl group and purine nitrogens are key sites.
Hydrophobic Interactions Ala, Val, Leu, Ile, Phe, Trp, Met, ProStabilizes the ligand in the binding pocket, particularly the ethyl group.
π-π Stacking Phe, Tyr, Trp, HisThe aromatic purine ring can stack with the aromatic side chains of amino acids, enhancing binding.
Van der Waals Forces All residues in close proximityGeneral non-specific interactions that contribute to the overall stability of the ligand-protein complex.

Furthermore, quantum chemical calculations can be used to investigate the electronic properties of this compound, providing insights into its reactivity and interaction potential. wisc.edu Parameters such as the electrostatic potential surface can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for interaction with the biomolecular target. These theoretical predictions, when combined with experimental data, provide a comprehensive understanding of the structure-activity relationship and guide the optimization of lead compounds.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of 9-Ethyl-6-hydrazinyl-9h-purine. By examining the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and identify key functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR, the chemical shifts (δ) of the protons reveal their electronic surroundings. For instance, the protons of the ethyl group at the N9 position typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The protons on the purine (B94841) ring system, specifically at the C2 and C8 positions, exhibit characteristic signals in the aromatic region of the spectrum. The protons associated with the hydrazinyl group (-NHNH₂) also produce distinct signals, which can sometimes be broad due to exchange processes.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton, including the purine ring carbons and the ethyl group carbons. The chemical shifts of these carbon signals are highly sensitive to their local electronic environment, confirming the connectivity of the atoms. For example, studies on similar purine derivatives show characteristic shifts for the carbon atoms in the purine core and the attached substituent groups. researchgate.net

Interactive Table: Representative NMR Data for Purine Derivatives

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Multiplicity
¹H Ethyl (CH₃) ~1.4 Triplet
¹H Ethyl (CH₂) ~4.2 Quartet
¹H Purine (C2-H, C8-H) 8.0 - 8.5 Singlet
¹H Hydrazinyl (NH, NH₂) Variable Broad Singlet
¹³C Ethyl (CH₃) ~15
¹³C Ethyl (CH₂) ~40

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition and exact mass of this compound. This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula. For instance, the HRMS of a related compound, 9-Allyl-2-chloro-6-(4-ethyl-piperazin-1-yl)-9H-purine, was used to confirm its elemental composition with high precision. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. Specific bonds within the molecule vibrate at characteristic frequencies, resulting in a unique IR spectrum. For the target compound, key absorption bands would be expected for the N-H bonds of the hydrazinyl group, typically appearing as stretches in the 3100-3500 cm⁻¹ region. ekb.eg The C-H bonds of the ethyl group and the purine ring would show stretching vibrations around 2850-3100 cm⁻¹. libretexts.org Furthermore, the C=N and C=C bonds within the purine ring system would give rise to characteristic absorptions in the 1400-1650 cm⁻¹ range. ekb.eglibretexts.org

Interactive Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Hydrazinyl) Stretch 3100 - 3500
C-H (Aromatic/Alkyl) Stretch 2850 - 3100

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. umich.edulibretexts.org In the context of this compound, TLC would be used during its synthesis to track the conversion of starting materials to the final product. umich.edu By spotting a small amount of the reaction mixture on a TLC plate (typically coated with silica (B1680970) gel) and developing it with a suitable solvent system, the individual components separate based on their polarity. umich.eduglobalresearchonline.net The position of the spot corresponding to the product, identified by its retention factor (Rf) value, provides a quick assessment of the reaction's status and the presence of impurities. libretexts.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to TLC. researchgate.net It is widely used for the final purity assessment and quantification of pharmaceutical compounds and research chemicals. researchgate.nettandfonline.com For this compound, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). sielc.com The compound would be injected into the HPLC system, and its retention time—the time it takes to travel through the column—would be a characteristic identifier. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This method is capable of detecting even trace amounts of impurities.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific, in-depth research articles detailing the UPLC analysis of this compound are not widely available in publicly accessible literature, the principles of UPLC are routinely applied to the analysis of related purine derivatives. These applications provide a framework for understanding how UPLC can be effectively utilized for the characterization and research of this specific compound.

The analysis of purine metabolites is crucial in various biological studies, and UPLC, often coupled with mass spectrometry (UPLC-MS), has proven to be a powerful tool in this field. For instance, UPLC-MS/MS methods have been developed for the comprehensive quantification of multiple purine metabolites in biological matrices like plasma. chromatographyonline.com Such methods are valued for their ability to separate and quantify a wide range of analytes within a short run time, often under 15 minutes. chemeo.com The validation of these methods typically ensures high linearity, accuracy, and precision. chemeo.com

For the analysis of a specific compound like this compound, a UPLC method would be developed to ensure the separation of the main compound from any impurities, starting materials (such as 6-chloro-9-ethyl-9H-purine), and potential degradation products. The selection of the stationary phase (the column) and the mobile phase is critical. Reversed-phase chromatography with a C18 column is a common choice for purine derivatives. nih.gov The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid modifier to improve peak shape and ionization in MS) and an organic solvent (such as acetonitrile or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to achieve optimal separation of compounds with varying polarities.

While detailed experimental data for the UPLC analysis of this compound is not presently published, a hypothetical set of UPLC conditions can be proposed based on methods used for similar purine derivatives.

Hypothetical UPLC-MS/MS Parameters for the Analysis of this compound

Parameter Setting
Chromatography System ACQUITY UPLC H-Class or similar
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Gradient Elution 5% B to 95% B over 5-10 minutes
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Positive Electrospray Ionization (ESI+)

| Monitored Transition | Specific m/z for this compound |

The development of such a method would involve injecting a standard of this compound to determine its retention time and to optimize the MS parameters for maximum sensitivity and specificity. The retention time is the time it takes for the compound to travel from the injector to the detector and is a characteristic property for a given set of chromatographic conditions. The mass spectrometer would be set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound.

Further research is necessary to establish and publish validated UPLC methods specifically for this compound. Such studies would provide valuable data on its chromatographic behavior, stability, and would enable its accurate quantification in various research applications. The availability of UPLC instrumentation and expertise in method development for related compounds indicates that such characterization is highly feasible. bldpharm.comnih.gov

Future Directions and Unexplored Research Frontiers for 9 Ethyl 6 Hydrazinyl 9h Purine

Rational Design of Highly Selective and Potent Analogues

The rational design of analogues of 9-Ethyl-6-hydrazinyl-9H-purine is a key strategy to enhance its potency and selectivity for specific biological targets. This process involves the systematic modification of its chemical structure to optimize interactions with the target protein and minimize off-target effects.

One approach involves modifying the substituents on the purine (B94841) ring. For instance, the introduction of different functional groups at the C2 and C8 positions of the purine core can significantly influence the molecule's biological activity. rsc.orgresearchgate.net Research on related purine derivatives has shown that substitutions at these positions can modulate properties such as enzyme inhibition and receptor binding affinity. ontosight.ainih.gov

Furthermore, the ethyl group at the N9 position and the hydrazinyl moiety at the C6 position are prime candidates for modification. Altering the length and branching of the alkyl chain at N9 or introducing various aryl or heteroaryl groups to the hydrazinyl function can lead to the discovery of analogues with improved pharmacokinetic and pharmacodynamic profiles. acs.orgnih.govjchps.com The synthesis of a series of 9-(substituted amino)-6-(methylthio)-9H-purines has been explored to introduce functional groups capable of reversible or irreversible binding with enzymatic sites. nih.gov

The following table summarizes key structural modifications and their potential impact on the activity of purine analogues.

| Interactive Data Table: Structural Modifications and Potential Outcomes | | :--- | :--- | | Modification Site | Potential Modifications | Anticipated Outcome | | C2 Position | Halogenation, Amination | Enhanced selectivity and potency. | | C6-Hydrazinyl Moiety | Acylation, Schiff base formation | Altered biological targets and improved binding affinity. jchps.com | | N9-Ethyl Group | Varying alkyl chain length, Introduction of cyclic structures | Modified solubility and metabolic stability. | | C8 Position | Introduction of aryl or heteroaryl groups | Increased potency and modulation of electronic properties. |

Discovery of Novel Biological Targets and Therapeutic Applications

While the existing research on this compound and its close analogues has primarily focused on their potential as anticancer and antiviral agents, there is a vast, unexplored landscape of other potential therapeutic applications. ontosight.ai Purine derivatives, as a class, are known to interact with a wide range of biological targets, including kinases, polymerases, and G-protein coupled receptors (GPCRs). researchgate.netontosight.ai

Future research should aim to identify novel biological targets for this compound through comprehensive screening against diverse panels of enzymes and receptors. Techniques such as affinity chromatography and proteomics can be employed to pull down and identify cellular proteins that bind to this compound.

The structural similarity of this compound to endogenous purines suggests its potential to interfere with metabolic pathways that are crucial for cell survival and proliferation. researchgate.net This opens up possibilities for its use in treating metabolic disorders or diseases characterized by aberrant cell growth. For instance, some purine derivatives have been investigated for their effects on purine metabolism and their potential as modulators of adenosine (B11128) receptors, which play a role in various physiological processes. nih.govnih.gov There is also potential for purine analogues to act as anti-tuberculosis agents by targeting novel biochemical pathways. tsijournals.com

Integration of Artificial Intelligence and Machine Learning in Purine Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govresearchgate.netmdpi.com These technologies can be powerfully applied to the study of this compound and its analogues to accelerate the discovery of new drug candidates.

AI algorithms can be trained on large datasets of known purine derivatives and their biological activities to build predictive models. researchgate.net These models can then be used to screen virtual libraries of novel purine compounds, identifying those with the highest probability of being active against a specific target. nih.govnih.gov This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Machine learning can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics for further development. researchgate.netmednexus.org By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently navigate the vast chemical space of purine derivatives and focus on the most promising candidates. mdpi.com

Investigation of Synergistic Effects in Combination Therapies

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other drugs. Investigating these synergistic effects is a crucial area for future research. Combination therapies can offer several advantages, including increased efficacy, reduced drug dosages, and the potential to overcome drug resistance.

For example, in the context of cancer treatment, combining this compound with conventional chemotherapeutic agents or targeted therapies could lead to a more potent antitumor response. ekb.eg Studies on other purine derivatives have shown that they can synergistically enhance the toxicity of other nucleoside analogs toward cancer cells. nih.gov The mechanism behind such synergy often involves the targeting of different, yet complementary, cellular pathways. nih.gov For instance, one compound might inhibit DNA replication while the other disrupts a critical signaling pathway, leading to a more effective killing of cancer cells.

Future studies should explore various combination strategies, both in vitro and in vivo, to identify drug pairings that exhibit synergistic or additive effects with this compound.

Development of Advanced Preclinical Models for Efficacy Assessment

To accurately evaluate the therapeutic potential of this compound and its analogues, it is essential to utilize advanced preclinical models that more closely mimic human disease. Traditional 2D cell culture models, while useful for initial screening, often fail to recapitulate the complex microenvironment of a tumor or the intricate interplay of different cell types in a diseased tissue.

For instance, testing this compound in a panel of PDX models derived from different cancer subtypes could help to identify patient populations that are most likely to respond to the treatment. Furthermore, these advanced models can be used to study mechanisms of drug resistance and to develop strategies to overcome them.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-Ethyl-6-hydrazinyl-9H-purine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves alkylation at the 9-position and hydrazine substitution at the 6-position. For alkylation, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF is used to introduce the ethyl group via nucleophilic substitution with ethyl halides . Hydrazine substitution at the 6-position often requires heating with hydrazine hydrate in ethanol or THF. Optimization includes varying reaction time, temperature (e.g., 60–100°C), and stoichiometric ratios to improve yield. Purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is recommended .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks with reference data (e.g., NIST Chemistry WebBook ). The ethyl group’s methyl protons appear as a triplet (~1.3 ppm), and hydrazinyl protons resonate as broad singlets (~3–5 ppm).
  • Mass spectrometry (MS) : Confirm molecular weight (MW = 182.61 g/mol) via ESI-MS or MALDI-TOF. Fragmentation patterns should align with purine derivatives .
  • Elemental analysis : Verify C, H, N, and Cl content against theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility varies with solvent polarity. It is moderately soluble in DMSO and DMF but poorly in water. Stability studies should include:

  • pH dependence : Test degradation in acidic (pH < 3) or basic (pH > 10) conditions via HPLC.
  • Thermal stability : Use TGA/DSC to assess decomposition temperatures. Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Steps include:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts .
  • Dose-response studies : Replicate assays (e.g., kinase inhibition, phosphodiesterase activity) across multiple cell lines or enzymatic systems.
  • Structural analogs : Compare results with derivatives (e.g., 6-methyl or 9-propyl variants) to isolate structure-activity relationships .

Q. What strategies improve regioselectivity during hydrazine substitution at the 6-position?

  • Methodological Answer : To minimize off-target reactions:

  • Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) at the 9-position to block competing alkylation .
  • Catalysis : Employ transition metals (e.g., Pd) for cross-coupling reactions, as seen in Suzuki-Miyaura protocols for purine derivatives .
  • Solvent effects : Polar solvents (e.g., DMF) enhance nucleophilicity of hydrazine .

Q. How can computational modeling guide the design of this compound derivatives for target binding?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock to predict interactions with enzymes (e.g., kinases) based on the hydrazinyl group’s hydrogen-bonding potential.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Data Analysis and Experimental Design

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity?

  • Methodological Answer :

  • Negative controls : Use untreated cells and solvent-only (e.g., DMSO) groups.
  • Positive controls : Include known cytotoxic agents (e.g., doxorubicin).
  • Endpoint assays : Combine MTT (mitochondrial activity) and Annexin V/PI staining (apoptosis) for cross-validation .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :

  • Scale-up adjustments : Replace column chromatography with fractional distillation or continuous-flow reactors.
  • Byproduct analysis : Use LC-MS to identify impurities; optimize quenching steps (e.g., aqueous workup vs. filtration).
  • Catalyst recycling : Test reusable catalysts (e.g., polymer-supported Pd) to reduce costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.